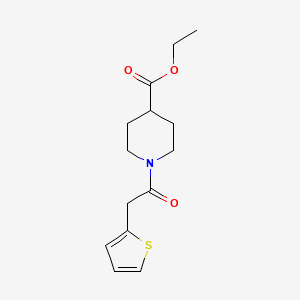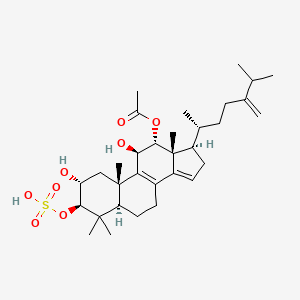
Integracide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Integracide A: is a tetracyclic triterpenoid that has garnered attention due to its potential bioactivity. It was isolated from Mentha longifolia-associated Fusarium sp. (FS No. MAR2014) . Triterpenoids are natural products with diverse biological functions, and integracides represent a unique class within this group.
Preparation Methods
The synthetic routes and reaction conditions for producing Integracide A have not been explicitly reported in the available literature. it was isolated from a fungal source, suggesting that it is biosynthesized by the producing organism. Industrial-scale production methods remain to be explored.
Chemical Reactions Analysis
Integracide A likely undergoes various chemical reactions. While specific details are lacking, we can infer that it interacts with other molecules through processes such as oxidation, reduction, and substitution. Common reagents and conditions for these reactions are yet to be elucidated. The major products formed from these transformations remain a subject of investigation.
Scientific Research Applications
Integracide A’s applications span multiple scientific fields:
Chemistry: Researchers may explore its reactivity, structural modifications, and potential as a scaffold for drug development.
Biology: Investigating its effects on cellular processes, enzymatic pathways, and gene expression.
Medicine: Assessing its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Considering its use in natural product-based drug discovery.
Mechanism of Action
The precise mechanism by which Integracide A exerts its effects remains an active area of study. It likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
Integracide A’s uniqueness lies in its tetracyclic structure. While no direct analogs have been reported, it’s essential to compare it with related triterpenoids. Similar compounds include integracides B, F, G, H, J, and L . These compounds may share structural features or bioactivities, but this compound’s distinct properties set it apart.
Properties
Molecular Formula |
C32H50O8S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[(2R,3R,5R,10S,11R,12R,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C32H50O8S/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(40-41(36,37)38)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)39-20(5)33/h14,17,19,22,24-25,27-29,34-35H,3,10-13,15-16H2,1-2,4-9H3,(H,36,37,38)/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1 |
InChI Key |
BGABDSBXSCYPTK-PGHPLGCHSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |
Synonyms |
4,4,24-trimethylcholestatrien-2,3,11,12-tetrol-12-acetate, 3-sulfate A 108835 A-108835 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
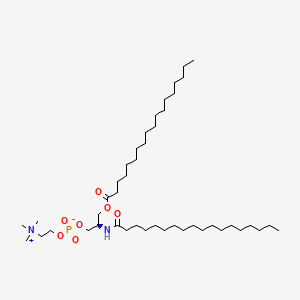

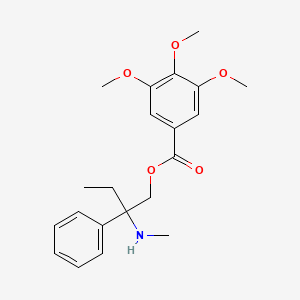
![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)
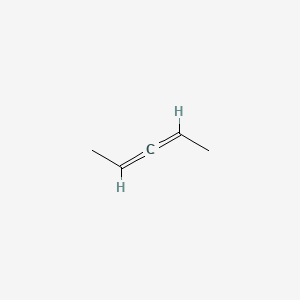
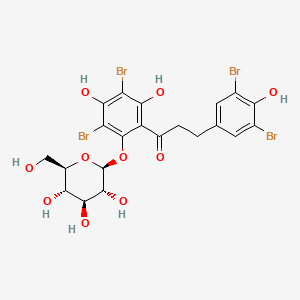
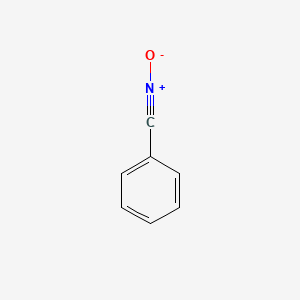


![N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)
